![molecular formula C10H6ClN3 B3358727 Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro- CAS No. 81810-09-5](/img/structure/B3358727.png)
Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-
Overview
Description
“Dipyrido(1,2-a:3’,2’-d)imidazole, 4-chloro-” is a chemical compound . It is related to protein pyrolysates and is known to be highly mutagenic . It has been found in broiled fish, fried beef, commercial beef extracts, and protein pyrolsylates .
Synthesis Analysis
The synthesis of “Dipyrido(1,2-a:3’,2’-d)imidazole, 4-chloro-” involves a regio- and chemoselective one-pot inter- and intramolecular Buchwald–Hartwig amination of 2-chloro-3-iodopyridine with aminoazines and -diazines .Molecular Structure Analysis
The molecular formula of “Dipyrido(1,2-a:3’,2’-d)imidazole, 4-chloro-” is C10H8N4 . The molecular weight is 184.1973 .Chemical Reactions Analysis
The synthesis of “Dipyrido(1,2-a:3’,2’-d)imidazole, 4-chloro-” involves a tandem double palladium-catalyzed amination of 2-chloro-3-iodopyridine with 2-aminopyridine . This reaction is part of the wider field of transition-metal-catalyzed coupling reactions, which have become one of the most efficient and direct strategies for carbon–carbon bond formation .Mechanism of Action
While the specific mechanism of action for “Dipyrido(1,2-a:3’,2’-d)imidazole, 4-chloro-” is not mentioned in the search results, it is known that certain derivatives of dipyrido[1,2-a:3’,2’-d]imidazole can affect the P-450 system of hepatic parenchyma and two dependent monoxidase enzymes, zoxazolamine hydroxylase and dimethylnitrosamine-N-demethylase (DMN-d-ase) .
Safety and Hazards
“Dipyrido(1,2-a:3’,2’-d)imidazole, 4-chloro-” is known to be highly mutagenic . It has been found in broiled fish, fried beef, commercial beef extracts, and protein pyrolsylates , suggesting potential exposure through diet. Additionally, it has been detected in the plasma of uremic patients, suggesting that one of the excretory pathways of these carcinogens is via the kidney .
properties
IUPAC Name |
6-chloro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-7-4-5-12-10-9(7)13-8-3-1-2-6-14(8)10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOXKBYLJREXJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=CN=C3N2C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231386 | |
Record name | Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81810-09-5 | |
Record name | Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081810095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.